Product packaging for 1-(3-Chloropyridin-4-yl)propan-2-ol(Cat. No.:)

1-(3-Chloropyridin-4-yl)propan-2-ol

Cat. No.: B13596444
M. Wt: 171.62 g/mol
InChI Key: FWGYZLALUHSBFT-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)propan-2-ol is a versatile chiral building block and organic synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyridine ring system, a common pharmacophore in active pharmaceutical ingredients, which is selectively functionalized with a chlorine atom at the 3-position and a propan-2-ol side chain at the 4-position . The chloropyridine moiety is a key structural element that facilitates further derivatization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, making it a valuable precursor for constructing more complex molecules . The secondary alcohol functional group offers an additional handle for synthetic manipulation, including oxidation to ketones or substitution reactions, thereby expanding its utility in multi-step synthetic routes. This intermediate is particularly valuable in the discovery and development of new therapeutic agents. Researchers utilize this compound in the synthesis of compound libraries for high-throughput screening against various biological targets. Its structure is analogous to other well-established research chemicals, such as 2-(3-Chloropyridin-4-yl)propan-2-ol (CAS 77332-83-3) and the amine derivative 2-(3-Chloropyridin-4-yl)propan-2-amine (CAS 1704123-21-6), underscoring its role in the exploration of structure-activity relationships (SAR) . Proper handling is essential; it should be stored in a cool, dry place, and all laboratory procedures must be conducted in accordance with approved safety protocols. This product is intended for research purposes in a controlled laboratory setting and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B13596444 1-(3-Chloropyridin-4-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(3-chloropyridin-4-yl)propan-2-ol

InChI

InChI=1S/C8H10ClNO/c1-6(11)4-7-2-3-10-5-8(7)9/h2-3,5-6,11H,4H2,1H3

InChI Key

FWGYZLALUHSBFT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=NC=C1)Cl)O

Origin of Product

United States

Synthetic Methodologies and Route Design for 1 3 Chloropyridin 4 Yl Propan 2 Ol and Analogues

Conventional Synthetic Pathways to 1-(3-Chloropyridin-4-yl)propan-2-ol

Conventional approaches to constructing the this compound framework typically rely on the formation of a carbon-carbon bond between the pyridine (B92270) ring and the propanol (B110389) side chain. Nucleophilic substitution or addition reactions involving organometallic precursors are the most common strategies.

Nucleophilic Substitution Strategies Involving Pyridine Precursors

The formation of the carbon backbone of this compound can be efficiently achieved through the reaction of a nucleophilic pyridine precursor with a suitable three-carbon electrophile. A primary method involves the generation of an organometallic reagent, such as a Grignard or organolithium species, from a corresponding halopyridine.

A plausible and widely practiced route involves a Grignard reaction. msu.eduresearchgate.net The synthesis would commence with a dihalopyridine, such as 3-chloro-4-bromopyridine or 3-chloro-4-iodopyridine. The greater reactivity of the bromo or iodo substituent allows for selective formation of the Grignard reagent at the 4-position upon treatment with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This 3-chloro-4-(magnesiobromo)pyridine reagent is a potent nucleophile. Subsequent reaction with an appropriate electrophile, such as propylene (B89431) oxide, would lead to the desired product. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and, after an acidic workup, the formation of the secondary alcohol, this compound.

Alternatively, reaction of the Grignard reagent with propanal would yield the same alcohol, though the use of propylene oxide is often preferred for its directness in installing the 2-ol functionality. The general reactivity of pyridyl Grignard reagents with aldehydes and ketones is well-documented, establishing this as a robust method for creating pyridyl-carbinol structures. researchgate.net

Table 1: Examples of Grignard Reactions for the Synthesis of Pyridine Alcohols This table presents analogous reactions illustrating the general methodology.

Pyridine PrecursorElectrophileCatalyst/ConditionsProductReference
4-Chloropyridine (B1293800)BenzaldehydeMg, THF(4-Pyridyl)phenyl-carbinol researchgate.net
2-ChloropyridineKetonesMg, THF, Catalyst2-Pyridyl-carbinols epo.org
3-BromopyridineAcroleinMg, Ether1-(Pyridyl-3)-propene-1-ol researchgate.net

Another common strategy involves halogen-metal exchange to form an organolithium reagent. Starting from 3-chloro-4-iodopyridine, treatment with a strong base like n-butyllithium at low temperatures would generate 3-chloro-4-lithiopyridine. This highly reactive species can then be quenched with propylene oxide to furnish the target alcohol. Organolithium compounds are among the most reactive organometallic reagents, characterized by highly ionic carbon-metal bonds. msu.edu

Stereoselective Synthesis Approaches

Creating enantiomerically pure this compound requires stereoselective synthetic methods. These approaches are critical when one enantiomer possesses desired biological activity while the other is inactive or detrimental. Strategies include the use of chiral auxiliaries to direct the formation of a specific stereocenter or the resolution of a racemic mixture using enzymatic methods.

Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of a specific enantiomer of this compound, a well-established method involves the use of an Evans-type oxazolidinone auxiliary. researchgate.netnih.gov

The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with 3-chloropyridin-4-ylacetyl chloride. This creates an N-acyl oxazolidinone where the chiral auxiliary is covalently bonded to the pyridine moiety. The next step is a diastereoselective alkylation. The N-acyl oxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form a specific Z-enolate. researchgate.net The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate. Subsequent reaction with an alkylating agent, in this case, methyl iodide, proceeds from the unhindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

Finally, the chiral auxiliary is cleaved, typically under mild reductive conditions using a reagent like lithium borohydride (B1222165) (LiBH₄). This cleavage step releases the desired chiral alcohol, (R)- or (S)-1-(3-chloropyridin-4-yl)propan-2-ol, and regenerates the auxiliary, which can be recovered and reused. nih.gov This methodology provides excellent control over the absolute stereochemistry of the newly formed secondary alcohol.

Chemoenzymatic Synthetic Routes for Enantiomerically Enriched Derivatives

Chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biological catalysts. For producing enantiomerically pure alcohols, enzymatic kinetic resolution is a powerful and widely used technique. This process involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the two.

Lipases are a class of enzymes that catalyze the hydrolysis of esters or, in organic solvents, the reverse reaction of esterification. Their high enantioselectivity makes them ideal for the kinetic resolution of racemic alcohols. nih.gov A common and effective strategy for resolving racemic this compound would employ a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozyme® 435. mdpi.com

In this process, the racemic alcohol is dissolved in an organic solvent, and an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, is added along with the lipase. The enzyme selectively catalyzes the acylation of one of the enantiomers. For instance, the (R)-enantiomer might be preferentially acylated to form (R)-1-(3-chloropyridin-4-yl)propan-2-yl acetate, while the (S)-enantiomer remains largely unreacted.

The reaction is typically monitored and stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the resulting ester and the remaining alcohol. At this point, the mixture contains the (R)-ester and the unreacted (S)-alcohol. These two compounds have different functional groups and can be readily separated using standard chromatographic techniques. Subsequent hydrolysis of the separated ester provides the enantiomerically pure (R)-alcohol. This method is highly effective for a wide range of secondary alcohols, including those with aromatic and heteroaromatic substituents. mdpi.comrsc.org

Recent advances in biocatalysis have led to the development of engineered enzymes with enhanced or novel activities. For the synthesis of chiral alcohols, engineered acyltransferase variants have emerged as highly efficient catalysts, particularly for dynamic kinetic resolution (DKR) processes. nih.gov Dynamic kinetic resolution overcomes the 50% theoretical yield limit of standard kinetic resolution by continuously racemizing the slow-reacting enantiomer as the fast-reacting one is consumed.

A state-of-the-art approach involves using an engineered acyltransferase from Mycobacterium smegmatis (MsAcT). Researchers have developed variants of MsAcT that exhibit high enantioselectivity for either the (R)- or (S)-enantiomer of a secondary alcohol and can function efficiently in aqueous environments. nih.gov

In a potential application to synthesize enantiopure this compound, a DKR could be established using two enzymes in a single pot. An engineered, stereoselective MsAcT variant would perform the enantioselective acylation, while a non-stereoselective alcohol dehydrogenase would be used to racemize the alcohol substrate in situ. For example, an (R)-selective MsAcT variant would acylate the (R)-alcohol. The remaining (S)-alcohol would be continuously converted back to the racemate by the dehydrogenase, making it available for the MsAcT. This process allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure ester product. This bienzymatic, aqueous DKR has been successfully applied to a broad range of racemic (hetero)benzylic alcohols, achieving high conversions and excellent enantiomeric purity. nih.gov

Table 2: Dynamic Kinetic Resolution of Heteroaromatic Alcohols using Engineered MsAcT This table presents data for analogous substrates from the literature, demonstrating the potential of the methodology.

Substrate (Racemic Alcohol)MsAcT VariantAcyl DonorConversion (%)Enantiomeric Excess (ee, %)Reference
1-(Pyridin-3-yl)ethanol(R)-selective2,2,2-Trifluoroethyl acetate>9999.8 nih.gov
1-(Pyridin-2-yl)ethanol(R)-selective2,2,2-Trifluoroethyl acetate>9999.7 nih.gov
1-(Thiophen-2-yl)ethanol(R)-selective2,2,2-Trifluoroethyl acetate>9999.9 nih.gov
1-(Furan-2-yl)ethanol(S)-selective2,2,2-Trifluoroethyl acetate>9998.0 nih.gov

Modern and Sustainable Synthetic Techniques

Recent advancements in synthetic chemistry have emphasized the development of environmentally benign and efficient methodologies. These modern techniques are crucial for the synthesis of complex molecules like this compound and its analogues.

Green chemistry aims to reduce the environmental impact of chemical processes. biosynce.com For pyridine derivatives, several green synthetic strategies have been developed, which are applicable to the synthesis of the target compound. researchgate.net

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to accelerate reaction rates, increase yields, and reduce side reactions. nih.govacs.org A one-pot, four-component reaction under microwave irradiation has been successfully used to synthesize novel pyridine derivatives in excellent yields (82-94%) with short reaction times (2-7 minutes). nih.govacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov This approach aligns with the principles of atom economy and reduces waste by minimizing the number of synthetic steps and purification procedures. nih.gov

Use of Green Catalysts and Solvents: The development of recyclable and environmentally friendly catalysts, such as activated fly ash, is a significant area of research. bhu.ac.in These catalysts can be used in less hazardous solvents like ethanol (B145695), offering a greener alternative to traditional methods. bhu.ac.in Furthermore, pyridine derivatives themselves can sometimes be used in biphasic systems, allowing for easy separation and recycling of the solvent, which is consistent with green chemistry principles. biosynce.com

Green Chemistry TechniqueAdvantagesRelevance to Pyridine Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, higher purity. nih.govacs.orgEfficient synthesis of various pyridine derivatives. nih.govacs.org
Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity. nih.govOne-pot synthesis of complex pyridine structures. nih.gov
Green CatalystsReusability, use of less hazardous materials. bhu.ac.inFly ash has been used as a catalyst for pyridine synthesis. bhu.ac.in
Alternative SolventsReduced environmental impact, easier product separation. biosynce.comUse of ethanol or biphasic systems for pyridine reactions. biosynce.combhu.ac.in

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional synthesis. nih.gov This approach is gaining traction for its sustainability and potential for scalability.

Solvent-Free Synthesis: Mechanochemical reactions, often performed in a ball mill, can produce compounds with a high safety profile and reduced waste. nih.gov This method has been developed for the nucleophilic substitution of alcohols, a key transformation for derivatization. nih.gov

Reactive Extrusion: For continuous manufacturing, reactive extrusion combines the principles of mechanochemistry and flow chemistry. youtube.com This technique uses a twin-screw extruder to mix and react starting materials in a solvent-free or highly concentrated environment, allowing for the efficient production of active pharmaceutical ingredients. youtube.com This method represents a significant shift from traditional batch processing to a more sustainable, continuous flow model. youtube.com

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of the target molecule relies on the preparation of key building blocks, primarily a functionalized 3-chloropyridine (B48278).

A plausible synthetic route to this compound involves the coupling of a 4-substituted-3-chloropyridine intermediate with a three-carbon side chain. A common strategy for forming carbon-carbon bonds at the 4-position of a pyridine ring is through organometallic intermediates.

One method involves the regioselective difunctionalization of 3-chloropyridines via a 3,4-pyridyne intermediate. nih.gov For instance, starting with 3-chloro-2-ethoxypyridine (B70323), regioselective lithiation followed by reaction with a Grignard reagent can lead to a 3-pyridylmagnesium species, which can then be quenched with an electrophile to introduce functionality at the 3 and 4 positions. nih.gov

Another approach could involve the synthesis of a 4-halopyridine precursor, which can then undergo a Grignard exchange or a coupling reaction. The synthesis of substituted chloropyridines can be achieved through various cyclization and substitution reactions. nih.govgoogle.com The side chain, propan-2-ol, can be introduced by reacting a 4-lithiated or 4-magnesiated 3-chloropyridine with propylene oxide or 2-chloropropanal (B1595544) followed by reduction. The synthesis of 1-chloro-2-propanol (B90593) itself can be achieved via catalytic hydrogenation of precursors. chemicalbook.com

A general synthetic pathway is outlined below:

Preparation of a 4-functionalized-3-chloropyridine: This could be a 3-chloro-4-bromopyridine or a similar derivative.

Formation of an Organometallic Intermediate: Conversion of the 4-substituted pyridine to a Grignard reagent (R-MgBr) or an organolithium species (R-Li).

Coupling with the Side Chain Precursor: Reaction of the organometallic intermediate with an epoxide like propylene oxide. This reaction would directly install the 1-(pyridin-4-yl)propan-2-ol (B3277401) skeleton.

Workup: Acidic or aqueous workup to protonate the resulting alkoxide and yield the final alcohol product.

IntermediateSynthetic UtilityReference Example
3-Chloro-4-lithiopyridineA nucleophilic intermediate for C-C bond formation at the 4-position.Regioselective lithiation of 3-chloro-2-ethoxypyridine is a known process. nih.gov
Propylene OxideAn electrophilic three-carbon building block to install the propan-2-ol side chain.Epoxides are common reagents for reaction with organometallics.
3-Chloro-4-pyridyl Grignard ReagentAn alternative organometallic nucleophile for coupling reactions.Grignard reagents are widely used in the synthesis of pyridyl compounds. nih.gov

Derivatization Strategies for Structural Modification and Library Generation

Derivatization of the core structure of this compound is essential for generating a library of analogues for structure-activity relationship (SAR) studies. The molecule offers several sites for modification: the secondary alcohol, the chloro substituent, and the pyridine ring itself.

Derivatization of the Hydroxyl Group: The secondary alcohol is a prime target for modification. Derivatization can alter the molecule's polarity, size, and hydrogen bonding capacity. Common derivatization reactions for alcohols include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters. researchgate.netnih.gov

Etherification: Formation of ethers through Williamson ether synthesis or other methods.

Oxidation: Oxidation of the secondary alcohol to a ketone, yielding 1-(3-chloropyridin-4-yl)propan-2-one.

Nucleophilic Substitution: Activation of the alcohol followed by substitution with various nucleophiles can introduce a wide range of functional groups. nih.gov

Modification of the Chloro Substituent: The chlorine atom on the pyridine ring can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. google.com

Modification of the Pyridine Ring: The pyridine nitrogen can be N-oxidized or alkylated to form pyridinium (B92312) salts, altering the electronic properties and solubility of the molecule.

The generation of a chemical library involves systematically applying these derivatization strategies to create a diverse set of compounds. For example, a library could be generated by reacting the parent alcohol with a collection of different carboxylic acids to produce a variety of esters. These structural modifications are crucial for optimizing the biological activity of a lead compound. mdpi.com

Derivatization SiteReagent/Reaction TypePotential New Functional Group
Secondary AlcoholAcyl Chloride, Anhydride researchgate.netnih.govEster
Secondary AlcoholOxidizing AgentKetone
Chloro GroupArylboronic Acid (Suzuki Coupling) google.comAryl group
Chloro GroupAmine (Buchwald-Hartwig Coupling)Amino group
Pyridine NitrogenAlkyl HalideQuaternary Pyridinium Salt

Chemical Reactivity and Transformation Mechanisms of 1 3 Chloropyridin 4 Yl Propan 2 Ol

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 1-(3-chloropyridin-4-yl)propan-2-ol is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This inherent electronic property is a primary determinant of its reactivity. The presence of a chlorine atom and a propan-2-ol group as substituents further modulates the electron density and steric environment of the ring, thereby influencing the course of its reactions.

Halogen Atom Reactivity (Chlorine) in Pyridine Derivatives

The reactivity of the chlorine atom in 3-chloropyridine (B48278) derivatives towards nucleophilic aromatic substitution (SNAr) is notably lower than that of its 2- and 4-chloro isomers. This is a well-established phenomenon in pyridine chemistry. youtube.comresearchgate.net The attack of a nucleophile at the 2- or 4-position of a pyridine ring allows for the delocalization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, which provides significant stabilization. In the case of 3-chloropyridine, the negative charge in the intermediate cannot be delocalized onto the nitrogen atom, resulting in a less stable intermediate and consequently, a slower reaction rate. youtube.comresearchgate.net

The propan-2-ol substituent at the 4-position is an electron-donating group through induction, which can slightly increase the electron density of the ring. However, this effect is generally not sufficient to overcome the inherent low reactivity of the 3-chloro position towards nucleophilic displacement. Therefore, direct displacement of the chlorine atom in this compound by common nucleophiles requires forcing conditions, such as high temperatures and the use of strong nucleophiles. youtube.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution of 3-Chloropyridines

NucleophileReagent/CatalystSolventTemperature (°C)ProductReference
Piperidine (B6355638)Piperidine (1M)Methanol803-(Piperidin-1-yl)pyridine N-oxide researchgate.net
AmmoniaAqueous Ammonia-High Temperature & Pressure3-Aminopyridine nih.gov
MethoxideSodium MethoxideMethanolHigh Temperature3-Methoxypyridine youtube.com

Note: This table presents data for related 3-chloropyridine derivatives to illustrate typical reaction conditions due to the lack of specific data for this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.com Any electrophilic attack that does occur typically directs to the 3-position, as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. In this compound, the 3-position is already occupied by a chlorine atom. The directing effects of the existing substituents would need to be considered for any further electrophilic substitution. The chlorine atom is a deactivating, ortho-, para-director, while the alkyl group at the 4-position is an activating, ortho-, para-director. The interplay of these effects, coupled with the inherent deactivation of the pyridine ring, makes further electrophilic substitution challenging and likely to require harsh reaction conditions. wikipedia.orgweimiaobio.com

Nucleophilic Aromatic Substitution: As previously discussed, direct nucleophilic substitution of the chlorine atom is difficult. However, the pyridine ring can be activated towards nucleophilic attack by N-oxidation. The resulting pyridine N-oxide exhibits enhanced reactivity, particularly at the 2- and 4-positions. researchgate.net For this compound, N-oxidation would activate the 2- and 6-positions to nucleophilic attack. Another strategy to achieve functionalization is through the formation of pyridyne intermediates. nih.gov

Reactivity of the Alcohol Moiety

The secondary alcohol group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Oxidation and Reduction Reactions

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-chloropyridin-4-yl)propan-2-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents are often preferred to avoid over-oxidation or reaction with the pyridine ring.

Table 2: Representative Reagents for the Oxidation of Secondary Alcohols

ReagentSolventTemperatureProductReference
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane (CH2Cl2)Room TemperatureKetoneGeneral Method
Dess-Martin periodinane (DMP)Dichloromethane (CH2Cl2)Room TemperatureKetoneGeneral Method
Sodium hypochlorite (B82951) (NaOCl) / TEMPODichloromethane/Water0 - Room TemperatureKetoneGeneral Method
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Dichloromethane (CH2Cl2)-60 to Room TemperatureKetoneGeneral Method

Note: This table presents general methods for the oxidation of secondary alcohols, which are applicable to this compound.

Reduction: While the alcohol is already in a reduced state, the term reduction in this context could refer to the reduction of the pyridine ring or the dehalogenation of the chlorine atom. These reactions would typically require strong reducing agents and are not a common transformation of the alcohol moiety itself.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can be readily converted to its corresponding ester by reaction with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. savemyexams.comchemguide.co.uk The reaction with a carboxylic acid, known as Fischer esterification, is typically acid-catalyzed. The use of more reactive acyl chlorides or anhydrides often proceeds under milder conditions and may be facilitated by a base like pyridine to neutralize the HCl or carboxylic acid byproduct. libretexts.org

Etherification: The formation of an ether from the secondary alcohol can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Dehydration Pathways

The secondary alcohol of this compound can undergo dehydration to form an alkene. The primary product of this elimination reaction would be 3-chloro-4-(prop-1-en-2-yl)pyridine. The dehydration is typically acid-catalyzed, but to avoid potential complications with the pyridine nitrogen, reagents that work under milder, non-acidic or basic conditions are often preferred. libretexts.org A common method for the dehydration of secondary alcohols is the use of phosphorus oxychloride (POCl3) in pyridine. This reaction proceeds through an E2 mechanism, which avoids the formation of a carbocation intermediate and thus minimizes the risk of rearrangements. masterorganicchemistry.com

The mechanism involves the alcohol attacking POCl3 to form a dichlorophosphate (B8581778) ester, which is an excellent leaving group. Pyridine then acts as a base to abstract a proton from an adjacent carbon, leading to the formation of the double bond and elimination of the dichlorophosphate group. masterorganicchemistry.com

Table 3: Common Reagents for Dehydration of Secondary Alcohols

ReagentSolventMechanismProductReference
Concentrated H2SO4HeatE1Alkene libretexts.org
Phosphorus oxychloride (POCl3)PyridineE2Alkene masterorganicchemistry.com
Burgess reagentTetrahydrofuran (B95107) (THF)Syn-eliminationAlkeneGeneral Method

Note: This table presents general methods for the dehydration of secondary alcohols. The E2 mechanism with POCl3/pyridine is particularly relevant for substrates like this compound.

Intramolecular Cyclization and Rearrangement Reactions

The structural arrangement of this compound, featuring a nucleophilic hydroxyl group and an electrophilic pyridinyl ring bearing a chloro substituent, predisposes it to a variety of intramolecular reactions. Under suitable conditions, the alcohol can undergo cyclization to form fused heterocyclic systems, such as furopyridines. The reaction is typically initiated by the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. The subsequent nucleophilic attack on the pyridine ring can proceed through different pathways, influenced by the reaction conditions.

Reaction Mechanisms and Kinetic Studies

To fully comprehend and optimize the transformations of this compound, detailed mechanistic and kinetic studies are essential.

Mechanistic Investigations of Key Transformations

Mechanistic studies on related systems suggest that the intramolecular cyclization of this compound likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are believed to be:

Deprotonation: A base abstracts the proton from the hydroxyl group, forming the corresponding alkoxide.

Nucleophilic Attack: The resulting alkoxide attacks the carbon atom of the pyridine ring bonded to the chlorine atom. This leads to the formation of a Meisenheimer-like intermediate.

Chloride Elimination: The intermediate collapses, eliminating the chloride ion and resulting in the formation of the fused furopyridine ring system.

Computational studies and kinetic experiments are crucial to validate this proposed mechanism and to identify any potential alternative pathways.

Influence of Solvent and Catalysis on Reaction Outcomes

The choice of solvent and catalyst plays a pivotal role in directing the reaction of this compound towards either cyclization or rearrangement.

Solvent/Catalyst Predominant Reaction Outcome Rationale
Polar aprotic solvents (e.g., DMF, DMSO)Favour intramolecular cyclizationStabilize the charged Meisenheimer intermediate in the SNAr pathway.
Non-polar solvents (e.g., Toluene, Hexane)May favor rearrangement or require stronger basesLess effective at stabilizing charged intermediates, potentially opening up alternative reaction channels.
Strong non-nucleophilic bases (e.g., NaH, KHMDS)Promote efficient deprotonation for cyclizationEnsure the formation of the reactive alkoxide species.
Lewis acidsCould potentially activate the pyridine ringMay enhance the electrophilicity of the pyridine ring, but could also coordinate with the hydroxyl group, inhibiting cyclization.

Table 1: Influence of Solvent and Catalysis on the Reactivity of this compound

Stereochemical Control and Regioselectivity in Transformations

The presence of a stereocenter at the C2 position of the propanol (B110389) side chain introduces the element of stereochemistry into the reactions of this compound. Maintaining or controlling the stereochemistry during cyclization or rearrangement is a significant synthetic challenge. The use of chiral catalysts or auxiliaries may offer a viable strategy to achieve stereoselective transformations.

Advanced Spectroscopic and Structural Characterization of 1 3 Chloropyridin 4 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 1-(3-Chloropyridin-4-yl)propan-2-ol in solution. A comprehensive analysis using ¹H, ¹³C, and ¹⁵N NMR, complemented by advanced 2D techniques and temperature-dependent studies, allows for an unambiguous assignment of all atoms and provides insights into the molecule's dynamic behavior.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

The ¹H and ¹³C NMR spectra provide the fundamental confirmation of the molecular structure by identifying the number and type of unique proton and carbon environments.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propan-2-ol side chain. The pyridine ring exhibits three protons: H-2, H-5, and H-6. Due to the substitution pattern, H-2 and H-6 will appear as singlets or narrow doublets at high chemical shifts (downfield), characteristic of protons on an electron-deficient aromatic ring. H-5 is expected to be a doublet, coupling with H-6. The propan-2-ol side chain protons will present as a doublet for the two equivalent methyl groups (CH₃), a multiplet for the methine proton (CH), and another multiplet for the methylene (B1212753) protons (CH₂). The hydroxyl proton (OH) may appear as a broad singlet, and its position can be concentration and temperature-dependent. researchgate.net

The ¹³C NMR spectrum complements the proton data, showing eight distinct carbon signals corresponding to the molecular structure. The pyridine ring carbons will resonate in the aromatic region (typically 120-155 ppm), with their exact shifts influenced by the chloro- and alkyl- substituents. The carbon bearing the chlorine atom (C-3) will be significantly affected. The aliphatic side chain will show three signals: one for the two equivalent methyl carbons, one for the methylene carbon, and one for the methine carbon attached to the hydroxyl group, which typically resonates in the 60-70 ppm range. acs.org

Predicted ¹H and ¹³C NMR Data for this compound (Predicted values based on additive rules and analysis of 3-chloropyridine (B48278) and propan-2-ol)

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-2~8.6sC-2: ~151
H-5~7.4dC-5: ~122
H-6~8.5dC-6: ~149
CH (propanol)~4.1mC (CHOH): ~68
CH₂ (propanol)~2.9mC (CH₂): ~42
CH₃ (propanol)~1.2dC (CH₃): ~23
OHVariablebr s-
C-3--C-3: ~133
C-4--C-4: ~145

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

While ¹H and ¹³C NMR confirm the basic connectivity, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and for probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the H-5 and H-6 protons on the pyridine ring, and within the side chain between the CH₂ protons and the CH proton, as well as between the CH proton and the CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for connecting the side chain to the pyridine ring. Expected correlations include those from the CH₂ protons to the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the attachment at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to investigate the preferred conformation of the molecule, for instance, by observing NOEs between the CH₂ protons of the side chain and the H-5 proton of the pyridine ring, which would provide information about the rotational orientation around the C4-C(alkyl) bond. rsc.org

Nitrogen (¹⁵N) NMR Studies of Pyridine Ring Systems

¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, provides direct information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen in a pyridine ring is highly sensitive to substitution and protonation. For this compound, the ¹⁵N chemical shift is expected to be in the region typical for substituted pyridines. The presence of the electron-withdrawing chlorine atom at the meta position relative to the nitrogen generally results in a downfield shift compared to unsubstituted pyridine. Studies on similar chloropyridine systems show that these shifts are also sensitive to solvent and pH, with protonation of the nitrogen leading to a significant upfield shift.

Temperature-Dependent NMR Studies for Dynamic Processes

Variable temperature (VT) NMR experiments can be employed to study dynamic processes such as restricted bond rotation or hydrogen bonding. In this compound, a potential dynamic process is the rotation around the C4-C(alkyl) single bond. If the rotational barrier is sufficiently high, separate signals for non-equivalent protons or carbons might be observed at low temperatures, which coalesce into averaged signals as the temperature is raised. Analyzing the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational process. Additionally, the chemical shift of the hydroxyl proton is often temperature-dependent due to changes in hydrogen bonding strength and exchange rates.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and provides structural information based on its fragmentation pattern under ionization. For this compound (Molecular Formula: C₈H₁₀ClNO), the expected molecular weight is approximately 171.6 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 171. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak at m/z 173 with approximately one-third the intensity of the [M]⁺ peak would be expected, confirming the presence of one chlorine atom.

The fragmentation pattern would likely proceed through several key pathways:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the propan-2-ol side chain to form a stable oxonium ion at m/z 156/158.

Benzylic-type Cleavage: Cleavage of the bond between the first and second carbon of the side chain is highly probable, leading to the formation of a stable 3-chloropyridin-4-ylmethyl cation at m/z 126/128.

Loss of Water: Dehydration to lose H₂O (18 amu) from the molecular ion, resulting in a peak at m/z 153/155.

Side Chain Fragmentation: A prominent peak at m/z 45, corresponding to the [CH(OH)CH₃]⁺ fragment, is also possible.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
171/173[C₈H₁₀ClNO]⁺Molecular Ion ([M]⁺)
156/158[C₇H₇ClNO]⁺Loss of •CH₃ from [M]⁺
153/155[C₈H₈ClN]⁺Loss of H₂O from [M]⁺
126/128[C₆H₅ClN]⁺Cleavage of C-C bond in the side chain
45[C₂H₅O]⁺Fragmentation of the propan-2-ol side chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

The most prominent feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, with the broadening caused by intermolecular hydrogen bonding. Aliphatic C-H stretching vibrations from the propanol (B110389) side chain would appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring are typically observed just above 3000 cm⁻¹. The pyridine ring itself will show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected around 1100 cm⁻¹. Finally, the C-Cl stretching vibration would be found in the fingerprint region, typically between 600-800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600-3200 (broad)O-H StretchAlcohol (H-bonded)
3100-3000C-H StretchAromatic (Pyridine)
2980-2850C-H StretchAliphatic (Propanol)
1600-1450C=C and C=N StretchPyridine Ring
~1100C-O StretchSecondary Alcohol
800-600C-Cl StretchChloro-aromatic

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of this compound would be dictated by a variety of intermolecular interactions. The presence of a hydroxyl group (-OH) and a pyridine ring makes hydrogen bonding a primary directional force in the crystal packing. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This can lead to the formation of chains or more complex networks of molecules.

The interplay of these forces—hydrogen bonding, π-stacking, and other weaker interactions like van der Waals forces—determines the final crystal structure. rsc.org Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts, providing insights into the dominant interactions within the crystal. researchgate.netnih.gov

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonor/Acceptor GroupsPotential Motifs
Hydrogen BondingO-H (donor), N (pyridine, acceptor), O (hydroxyl, acceptor)Chains, Dimers
π-StackingPyridine ringsParallel or T-shaped arrangements
Halogen BondingC-Cl (donor), N/O (acceptor)Directional contacts influencing packing
van der Waals ForcesAll atomsGeneral attractive forces

Conformational Analysis in Crystalline State

The conformation of this compound in the crystalline state would be revealed by X-ray crystallography. This includes the rotational position (torsion angles) of the propan-2-ol side chain relative to the pyridine ring. The observed conformation will be the one that represents a low-energy state within the crystal lattice, influenced by both intramolecular and intermolecular forces. mdpi.com

The flexibility of the propan-2-ol side chain allows for different possible conformations. However, steric hindrance between the side chain and the chlorine atom at the 3-position of the pyridine ring may restrict the rotational freedom. The final conformation will be a balance between minimizing steric strain and maximizing favorable intermolecular interactions within the crystal.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structure Determination (if applicable)

Since this compound possesses a chiral center at the C2 position of the propan-2-ol chain, it can exist as two enantiomers, (R)- and (S)-1-(3-chloropyridin-4-yl)propan-2-ol. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are highly sensitive to the three-dimensional structure of chiral molecules and can be used to determine the absolute configuration of the enantiomers.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The resulting VCD spectrum provides information about the stereochemistry of the molecule, as enantiomers will produce mirror-image VCD spectra. bruker.com By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned. wikipedia.org This technique is particularly useful for molecules in solution. nih.gov

ECD, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov The electronic transitions of the pyridine ring in this compound would give rise to an ECD spectrum. Similar to VCD, the comparison of experimental and calculated ECD spectra can be used to determine the absolute configuration of the chiral center. nih.gov

The applicability of these techniques is contingent on the presence of a non-racemic mixture of the chiral compound. For a racemic mixture (equal amounts of both enantiomers), no VCD or ECD signal will be observed.

Table 2: Chiroptical Spectroscopic Techniques for the Analysis of Chiral this compound

TechniqueSpectral RegionInformation Obtained
Vibrational Circular Dichroism (VCD)InfraredAbsolute configuration, conformational analysis in solution
Electronic Circular Dichroism (ECD)Ultraviolet-VisibleAbsolute configuration, electronic transitions

Computational Chemistry and Theoretical Studies of 1 3 Chloropyridin 4 Yl Propan 2 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 1-(3-Chloropyridin-4-yl)propan-2-ol. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the molecule's properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to optimize the molecular geometry and calculate electronic properties.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its acidic nature.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

Note: The values in this table are hypothetical and representative of what might be expected from DFT calculations.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound.

Computed ¹H and ¹³C NMR chemical shifts, typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method, can be correlated with experimental spectra to aid in signal assignment. Theoretical calculations can help to resolve ambiguities in complex spectra and confirm the chemical structure.

Similarly, the calculation of vibrational frequencies through DFT can predict the positions of absorption bands in the IR spectrum. These predicted frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, generally show good agreement with experimental data. This allows for the assignment of specific vibrational modes to the observed IR peaks.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)
Pyridine-H8.2 - 8.5
CH(OH)4.1
CH₂2.8
CH₃1.2
¹³C NMR Chemical Shifts (ppm)
Pyridine-C140 - 155
C(OH)68
CH₂45
CH₃23
Key IR Frequencies (cm⁻¹)
O-H stretch3350
C-H stretch (aromatic)3050
C-H stretch (aliphatic)2970
C=N stretch (pyridine)1590
C-O stretch1100
C-Cl stretch750

Note: The values in this table are hypothetical and based on typical ranges for the respective functional groups.

Computational methods can be used to explore the potential for tautomerism and isomerization in this compound. While this specific molecule does not have common tautomeric forms, theoretical calculations could investigate the relative energies of different rotamers arising from rotation around the C-C single bonds. By mapping the potential energy surface, it is possible to identify the most stable conformers and the energy barriers separating them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While QM calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the movements of atoms and molecules, MD can reveal the accessible conformations and the flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target. These simulations are valuable for understanding how the molecule's shape can change and adapt.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could computationally model reactions such as the oxidation of the secondary alcohol to a ketone. QM calculations can be used to locate the transition state structures along the reaction coordinate and calculate the activation energies. This provides a detailed understanding of the reaction pathway and the factors that influence the reaction rate.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

In the context of drug discovery, computational Structure-Activity Relationship (SAR) modeling can be used to correlate the chemical structure of this compound and its analogs with their biological activity. By calculating various molecular descriptors (e.g., electronic properties from DFT, shape, and size), a quantitative structure-activity relationship (QSAR) model can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational methodologies used to identify and optimize molecules that can interact with a specific target, typically a protein or other biomolecule. These approaches are crucial in modern drug discovery and materials science for their ability to significantly reduce the time and cost associated with experimental screening. The focus of these methods, in the context of pure chemical interaction analysis, is to understand the non-covalent forces that would govern the binding of a ligand to a receptor.

For a molecule like this compound, a virtual screening campaign would typically involve docking the compound into the binding sites of various proteins to predict its binding affinity and mode. This process relies on scoring functions that estimate the free energy of binding, taking into account various types of chemical interactions.

Key Chemical Interactions for this compound:

The chemical structure of this compound suggests several key interaction points that would be significant in a virtual screening context:

Hydrogen Bonding: The hydroxyl (-OH) group on the propanol (B110389) side chain is a primary site for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The pyridine ring and the propyl group contribute to the molecule's hydrophobicity, allowing for van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site.

Pi-Stacking: The aromatic pyridine ring can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Virtual Ligand Design:

Should initial screenings suggest that the this compound scaffold has a favorable interaction profile with a particular target, virtual ligand design would be the next step. This involves the rational modification of the parent molecule to enhance its interaction profile. For example, derivatives could be designed to:

Introduce additional hydrogen bond donors or acceptors.

Modify the size or nature of the substituent on the pyridine ring to optimize hydrophobic or halogen bonding interactions.

Alter the flexibility of the side chain to achieve a more favorable binding conformation.

Illustrative Interaction Data:

The following tables illustrate the type of data that would be generated from a hypothetical molecular docking study of this compound and its virtual derivatives against a hypothetical protein target. These tables are for demonstrative purposes only, as no specific studies have been published.

Table 1: Predicted Binding Affinities and Key Interactions of Virtual Analogs

Compound IDModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Parent-01 This compound-6.5Hydrogen bond with SER122, Pi-stacking with PHE256
Analog-A1 -OH replaced with -NH2-6.8Enhanced hydrogen bonding with SER122 and ASP123
Analog-B1 -Cl replaced with -Br-6.7Halogen bond with GLY120, Pi-stacking with PHE256
Analog-C1 Addition of a methyl group to pyridine N-6.2Steric hindrance observed, loss of H-bond with SER122

Table 2: Detailed Breakdown of Predicted Non-Covalent Interactions for Parent-01

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen Bond (Donor)SER122 (Oxygen)2.9
Pi-Pi StackingPHE2563.8
Van der WaalsLEU250, VAL1183.5 - 4.5
Halogen BondGLY120 (Carbonyl O)3.2

These in silico approaches, by focusing on the fundamental chemical interactions, provide a powerful lens through which to understand the potential of a molecule like this compound, guiding further experimental investigation.

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Studies

In Vitro Antimicrobial Activity and Spectrum Analysis

Comprehensive searches of scientific databases and literature have not yielded any studies that specifically investigate the in vitro antimicrobial activity of 1-(3-Chloropyridin-4-yl)propan-2-ol.

Antibacterial Activity (e.g., Gram-Positive and Gram-Negative Strains)

There are no available research findings or data tables detailing the minimum inhibitory concentrations (MICs) or spectrum of activity of this compound against Gram-positive or Gram-negative bacteria.

Antifungal Activity

No studies have been published that evaluate the antifungal properties of this compound against any fungal species. Consequently, no data on its minimum inhibitory concentrations (MICs) or fungicidal/fungistatic effects are available.

Antichlamydial Activity

There is no available information or published research on the efficacy of this compound against Chlamydia species.

Antiparasitic Activity

Similar to the antimicrobial data, specific studies on the antiparasitic effects of this compound are not present in the accessible scientific literature.

Trypanocidal Activity Against Protozoan Parasites

No research has been conducted to determine the trypanocidal activity of this compound against protozoan parasites such as Trypanosoma cruzi or other Trypanosoma species. Therefore, no data on its potency (e.g., IC50 values) or mechanism of action in this context are available.

Nematocidal Activity

Derivatives of pyridines have been recognized for their potential biological activities, including nematocidal effects. researchgate.net Specifically, novel chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which share a chloropyridin moiety with the subject compound, have been synthesized and evaluated for their activity against root-knot nematodes. researchgate.net These studies indicate that the chloropyridine structural component is of interest in the development of agents targeting nematodes. researchgate.netresearchgate.net

In Vitro Cytotoxicity in Research Cell Lines (Non-Clinical Context)

The cytotoxicity of compounds is a critical aspect of preclinical evaluation. While direct cytotoxicity data for this compound is not extensively detailed in the provided context, the broader class of pyridine (B92270) derivatives has been investigated for various biological effects, which can be indicative of potential cytotoxic activity in research cell lines. The evaluation of such compounds often involves assessing their impact on cell viability and proliferation in non-clinical settings.

Enzymatic Inhibition and Receptor Modulation Studies

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial regulator in cellular signaling pathways, including the RAS/MAPK pathway. nih.gov Its role in promoting oncogenic signaling has made it a target for the development of inhibitors. nih.govepa.gov Allosteric inhibitors of SHP2 have been developed that effectively block signal transduction from receptor tyrosine kinases to the RAS/MAPK signaling pathway. nih.gov Research into new SHP2 allosteric inhibitors, such as certain triazine derivatives, provides insights into the structural requirements for potent inhibition. nih.govresearchgate.net The investigation of various chemical scaffolds for SHP2 inhibition is an active area of research. epa.govnih.govresearchgate.net

The Colony Stimulating Factor 1 Receptor (CSF1R) is a key player in the regulation of macrophage differentiation and survival. nih.govyoutube.com Its involvement in various diseases, including cancer and neurodegenerative conditions, has made it an attractive therapeutic target. nih.govnih.gov Inhibition of CSF1R signaling is being explored as a strategy to modulate macrophage activity. nih.govdrugbank.com Numerous small molecule inhibitors of CSF1R have been developed and are under investigation. targetmol.com

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is often hyperactive in cancer cells. nih.gov Inhibition of DHODH has shown preclinical anticancer activity. nih.govnih.gov The development of DHODH inhibitors is an ongoing area of research, with various chemical classes being explored for their potential to block this metabolic pathway. nih.govgoogle.com

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the perception of pain and heat. nih.govcore.ac.uk Antagonists of the TRPV1 receptor are being investigated for their analgesic properties. nih.govnih.gov Several compounds have been identified as TRPV1 antagonists, with varying potencies and mechanisms of action. apexbt.comcaymanchem.com The study of these antagonists helps in understanding the role of TRPV1 in different physiological and pathological processes. nih.govcore.ac.uknih.gov

Data Tables

Table 1: Investigated Biological Targets and Associated Activities

TargetActivityCompound Class Context
Root-Knot NematodesNematocidalPyridine derivatives researchgate.netresearchgate.net
SHP2InhibitionAllosteric inhibitors nih.govepa.govnih.govresearchgate.net
CSF1RInhibitionSmall molecule inhibitors nih.govnih.govdrugbank.comtargetmol.com
DHODHInhibitionPyrimidine biosynthesis inhibitors nih.govnih.govgoogle.com
TRPV1AntagonismVarious antagonists nih.govcore.ac.uknih.govapexbt.comcaymanchem.com

Cyclin-Dependent Kinase (CDK) and Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β) Inhibition

The inhibitory potential of pyridine-based compounds against protein kinases is a well-established area of medicinal chemistry research. While direct evidence for this compound is not available in the public domain, the structural motif is common in kinase inhibitors.

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The development of small molecule inhibitors targeting CDKs is a major focus of anticancer drug discovery. For instance, the compound PD 0332991 (Palbociclib), a pyridinyl-containing molecule, is a selective inhibitor of CDK4 and CDK6 that blocks the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest. The pyridine ring often serves as a scaffold to orient other functional groups for optimal interaction within the ATP-binding pocket of the kinase.

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and apoptosis. Its dysregulation has been implicated in neurodegenerative diseases, diabetes, and inflammation. Inhibition of GSK-3β can exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The marine sponge constituent hymenialdisine, which contains a pyrrolo-azepine core, demonstrates potent inhibition of both CDKs and GSK-3β by competing with ATP for the binding site. This dual inhibitory activity highlights the structural similarities in the ATP-binding domains of these kinases.

The potential of this compound to act as a CDK or GSK-3β inhibitor would depend on how its specific stereochemistry and substituents (the chloro group, the pyridine nitrogen, and the propan-2-ol side chain) fit into the kinase active site and form key interactions, such as hydrogen bonds with hinge region residues.

Sodium-Phosphate Cotransporter Type IIa (NaPi2a) Inhibition

The sodium-phosphate cotransporter Type IIa (NaPi2a), encoded by the SLC34A1 gene, is crucial for phosphate (B84403) reabsorption in the proximal tubules of the kidney and plays a vital role in maintaining phosphate homeostasis. Pharmacological inhibition of NaPi2a is an attractive therapeutic strategy for managing hyperphosphatemia, a common and serious complication of chronic kidney disease.

Small molecule inhibitors of NaPi2a have been developed. For example, the selective inhibitor PF-06869206 has been shown to reduce phosphate uptake in human proximal tubular cells in vitro and promote phosphate excretion in vivo. While specific data on this compound is unavailable, research into NaPi2b (a closely related intestinal transporter) inhibitors like LY3358966 demonstrates that small molecules can effectively block phosphate transport. The mechanism of such inhibitors typically involves binding to the transporter protein in a way that prevents the conformational changes necessary for ion translocation across the cell membrane. The pyridine moiety within a potential inhibitor could be involved in establishing binding interactions within a pocket on the transporter protein.

Mechanistic Studies of Biological Actions (Cellular and Molecular Levels)

The biological actions of a kinase inhibitor at the cellular level are a direct consequence of its molecular interactions.

At the Molecular Level: Inhibition of CDKs by a molecule like this compound would likely involve competitive binding at the ATP pocket. The pyridine nitrogen and the hydroxyl group of the propan-2-ol moiety could act as hydrogen bond donors or acceptors, forming critical bonds with amino acid residues in the kinase's hinge region (e.g., Leu83 in CDK2), a common mechanism for kinase inhibitors. Similarly, GSK-3β inhibition would prevent the phosphorylation of its downstream substrates. For example, blocking GSK-3β-mediated phosphorylation of the viral nucleocapsid (N) protein has been shown to reduce SARS-CoV-2 replication.

At the Cellular Level: The downstream effects of inhibiting these kinases are profound.

CDK Inhibition: Leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints. In sensitive cell lines, this is observed as an accumulation of cells in the G0/G1 phase and a block in Rb phosphorylation. This ultimately prevents cell proliferation.

GSK-3β Inhibition: Can trigger a range of effects depending on the cell type and context. It can reduce the production of inflammatory mediators like TNF-alpha and macrophage inflammatory proteins. In the context of viral infections, it can disrupt the viral life cycle by preventing the phosphorylation of viral proteins necessary for replication and assembly.

For a NaPi2a inhibitor, the mechanism at the cellular level involves a reduction in the rate of phosphate uptake into renal proximal tubule cells. This leads to increased phosphate concentration in the tubular fluid and, consequently, higher urinary phosphate excretion (phosphaturia) at the organismal level.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's potency and selectivity by making systematic modifications to its chemical structure. While no specific SAR studies for this compound were found, general principles from related pyridine-containing kinase inhibitors can be inferred.

Key Structural Features and Their Potential Influence:

Pyridine Ring: The pyridine core is a common scaffold in kinase inhibitors, acting as a bioisostere for the purine (B94841) ring of ATP. Its nitrogen atom frequently forms a crucial hydrogen bond with the "hinge" region of the kinase active site.

Chloro Substituent: The position and nature of halogen substituents can significantly impact activity. A chlorine atom at the 3-position of the pyridine ring can influence the electronic properties of the ring system and create specific steric or hydrophobic interactions within the binding pocket, potentially enhancing potency or selectivity.

Propan-2-ol Side Chain: This group, attached at the 4-position, projects out from the core scaffold. The hydroxyl group can form additional hydrogen bonds, often with residues at the entrance of the ATP pocket, improving binding affinity. The stereochemistry of this chiral center (R or S configuration) is often critical for optimal fitting.

Linker: The methylene (B1212753) bridge (-CH2-) connecting the pyridine ring to the propan-2-ol group provides rotational flexibility, allowing the molecule to adopt a favorable conformation for binding.

In a study of 1H-pyrazolo[3,4-b]pyridine inhibitors of CDK1/CDK2, the substitution pattern on an attached phenyl ring was found to be critical, with a 2,6-difluorophenyl group conferring the highest potency. This highlights how distal modifications can dramatically alter binding affinity. Similarly, in other inhibitor classes, modifications to the ring systems and linkers are used to fine-tune the compound's properties, such as improving cell permeability or reducing off-target effects.

Interactive Table: SAR Insights from Related Kinase Inhibitors

Below is a conceptual table illustrating how different chemical groups might influence the activity of a hypothetical pyridine-based kinase inhibitor.

Structural Moiety Modification Potential Impact on Biological Activity Rationale
Pyridine CoreN/AEssential for core bindingActs as a scaffold and forms key hydrogen bonds in the kinase hinge region.
Ring SubstituentChange Cl to FMay alter potencyFluorine is smaller and more electronegative, potentially changing binding interactions.
Ring SubstituentChange Cl to CH3May decrease potencyA methyl group is larger and electronically different, which may disrupt optimal binding.
Side ChainRemove -OH groupLikely to decrease potency significantlyThe hydroxyl group is a key hydrogen bonding moiety for interaction with the active site.
Side ChainInvert stereocenterCould increase or decrease potencyThe 3D arrangement is critical for fitting into the chiral binding pocket of the enzyme.

Role as Abiotic Elicitors in Plant Systems

Abiotic elicitors are non-biological substances that can induce stress responses in plants, often leading to the enhanced production of valuable secondary metabolites and improved growth regulation. These elicitors can include inorganic salts, heavy metals, and various chemical compounds. They trigger signaling cascades within the plant that activate defense pathways and the synthesis of phytochemicals like alkaloids, flavonoids, and terpenoids, which have applications in pharmaceuticals and agriculture.

While there is no specific research available on this compound as an abiotic elicitor, chemical elicitors are known to have wide-ranging effects on plant cellular processes, including gene expression, protein synthesis, and metabolic pathways. For example, salicylic (B10762653) acid is a well-known chemical elicitor that can induce the production of stilbenes in grape cell cultures. The introduction of a novel chemical compound like a chloropyridine derivative into a plant system could potentially be recognized as a stress signal, thereby activating defense-related gene expression and leading to the accumulation of secondary metabolites. The efficacy of such a compound would depend on its uptake by the plant cells, its stability, and its ability to interact with specific cellular receptors or signaling components involved in the plant's stress response network.

Applications in Advanced Chemical Synthesis and Materials Science

1-(3-Chloropyridin-4-yl)propan-2-ol as a Versatile Synthetic Building Block

The unique combination of a reactive chlorine-substituted pyridine (B92270) core and a functionalized aliphatic side chain positions this compound as a strategic building block in organic synthesis. The pyridine nitrogen offers a site for coordination and catalysis, the chlorine atom can be displaced or used in cross-coupling reactions, and the hydroxyl group allows for a wide range of classical alcohol transformations, such as esterification, etherification, or oxidation.

The synthesis of complex heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Building blocks like this compound are instrumental in accessing novel molecular architectures. The pyridine moiety is a privileged structure in drug discovery, and this compound serves as a precursor to a variety of fused heterocyclic systems.

Research has demonstrated that related chloropyridine derivatives and pyridyl alcohols are key intermediates in the synthesis of complex biologically active molecules. For instance, 4-chloropyridine (B1293800) derivatives are starting materials in multi-step syntheses of kinase inhibitors like Crizotinib, which involves the construction of a pyrazole (B372694) ring attached to a piperidine (B6355638) that replaces the original pyridine. researchgate.net Similarly, synthetic routes have been developed for pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines using substituted pyridine precursors. pharmtech.com The synthesis of pyrazolo[3,4-b]pyridines has also been achieved from reactions involving aminopyrazole precursors. cardiff.ac.uk

Furthermore, the compound's structure is amenable to creating inhibitors for various protein kinases, which are often complex heterocyclic molecules. Syntheses of pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors and pyrimidin-4-one-1,2,3-triazole conjugates as GSK-3β inhibitors often utilize functionalized (chloro)pyridine building blocks. nih.govmdpi.com The strategic placement of the chloro and propanol (B110389) groups on the pyridine ring allows for sequential, site-selective reactions to build these elaborate structures.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyridine Precursors

Heterocyclic SystemGeneral Synthetic Precursor TypePotential ApplicationReference
Pyrazolo[1,5-a]pyridines1-Aminopyridinium IodidesMedicinal Chemistry pharmtech.com
Imidazo[1,2-a]pyridines2-Amino PyridinesMedicinal Chemistry pharmtech.com
Pyrrolo[2,3-d]pyrimidinesChloropyridine DerivativesCSF1R Kinase Inhibitors mdpi.com
Pyrimidin-4-one-1,2,3-triazolesFunctionalized PyrimidinesGSK-3β Kinase Inhibitors nih.gov
Quinoline Derivatives2-AminobenzophenonesPharmacological Scaffolds nih.gov

The presence of a stereogenic center at the C2 position of the propanol side chain makes this compound a valuable chiral precursor. Optically pure alcohols, particularly 1,2-diols, are highly sought-after building blocks for the synthesis of enantiomerically pure pharmaceuticals, natural products, and chiral ligands. nih.govnih.gov

The asymmetric synthesis of structurally similar chiral alcohols is well-documented. A notable example is the synthesis of (S)-3-chloro-1-phenyl-1-propanol from its corresponding ketone using a yeast reductase from Saccharomyces cerevisiae. nih.gov This biocatalytic reduction proceeds with exceptional selectivity, yielding the (S)-alcohol product with 100% enantiomeric excess (ee). nih.gov This demonstrates a viable and highly efficient pathway for obtaining the enantiopure forms of chloropropanol (B1252657) compounds. Such methods are critical as the biological activity of chiral molecules often resides in a single enantiomer.

The development of chiral ligands and auxiliaries is another area where this precursor is relevant. For example, the PydiPhos ligand, which shows excellent regioselectivity in hydroformylation, was synthesized in just two steps from a commercially available chiral α-chlorohydrin, highlighting the utility of this class of compounds. nih.gov The ability to access either the (R) or (S) enantiomer of this compound allows for the synthesis of a diverse range of stereochemically defined target molecules. nih.govyoutube.com

Ligand Design and Coordination Chemistry

The general class of pyridinyl alcohols, to which this compound belongs, has garnered significant interest in the field of coordination chemistry. These molecules can function as versatile N,O-bidentate ligands. mdpi.comresearchgate.net They possess the ability to coordinate with transition metals through two distinct modes: a covalent bond via the deprotonated oxygen of the alcohol and a hemilabile coordinative bond through the lone pair of electrons on the pyridine nitrogen. mdpi.comresearchgate.net This dual-coordination capability allows for the formation of stable and well-defined metal complexes.

Pyridinyl alcohols have been successfully used to synthesize complexes with a wide array of transition metals, including molybdenum (Mo), vanadium (V), rhenium (Re), ruthenium (Ru), palladium (Pd), and copper (Cu). mdpi.comnih.govacs.org The resulting coordination compounds exhibit diverse geometries, such as distorted octahedral for dioxomolybdenum(VI) complexes and square planar pyramid for certain oxovanadium(IV) complexes. mdpi.com The specific geometry and electronic properties of these complexes are dictated by the metal center, its oxidation state, and the steric and electronic nature of the pyridinyl alcohol ligand. This tunability is crucial for their application in catalysis and materials science. nih.govub.edu

Table 2: Examples of Metal Complexes with Pyridinyl Alcohol Ligands

Metal CenterComplex Type/GeometryLigand RoleReference
Molybdenum(VI)Distorted Octahedral Dioxo ComplexBidentate N,O-ligand mdpi.com
Vanadium(IV)Square Planar PyramidBidentate N,O-ligand mdpi.com
Rhenium(V)[ReOCl3(L)]- and [ReOCl(L)2]Pyridinyl Alkoxide mdpi.com
Ruthenium(IV)Cationic Hydrido(alkoxo) DerivativesPyridyl-thiophosphinite ligand precursor acs.org
Nickel(II) / Manganese(II)Binuclear or Polymeric ChainsTripodal Imine Ligand Precursor ub.edu

Probes for Mechanistic Chemical Biology Research (Non-Therapeutic)

In the realm of chemical biology, a chemical probe is a small molecule designed to selectively modulate the function of a specific protein target. nih.gov This allows researchers to study the biological role of that target in cells and organisms, a process critical for target validation in drug discovery. nih.govrjeid.compitt.edu While related to drug development, the primary purpose of a non-therapeutic probe is research and elucidation of biological mechanisms.

This compound is a key precursor for the synthesis of complex heterocyclic compounds that have been identified as potent and selective kinase inhibitors. nih.govmdpi.comnih.gov For example, molecules with pyrimidin-4-one-1,2,3-triazole scaffolds have shown potent inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β), and pyrrolo[2,3-d]pyrimidine analogs are effective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.com

By serving as a starting point for the synthesis of these specific inhibitors, this compound contributes directly to the development of chemical probes. These probes, when used in cell-based assays, can help answer fundamental questions about the roles of kinases like GSK-3β or CSF1R in signaling pathways related to cancer, inflammation, and neurodegenerative diseases. nih.govnih.gov The availability of such probes, often alongside structurally similar but inactive control compounds, is essential for rigorously testing biological hypotheses. nih.gov

Development of Novel Catalysts and Reagents

While this compound is not itself a catalyst, it serves as an essential precursor for the creation of catalytically active metal complexes. The coordination chemistry of pyridinyl alcohols, as discussed previously, directly leads to the development of novel catalysts for a range of organic transformations. mdpi.comresearchgate.net

The metal complexes formed from these ligands have shown promise in homogeneous catalysis. mdpi.com

Oxidation/Epoxidation Catalysts: Chiral molybdenum(VI) and achiral vanadium(IV) complexes derived from pyridinyl alcohols have been synthesized and evaluated as catalysts. mdpi.com A chiral molybdenum complex, for instance, was used to catalyze an epoxidation reaction, achieving an enantiomeric excess (ee) of up to 80%. mdpi.com Oxovanadium(IV) complexes have been tested in autoxidation reactions. mdpi.com

Hydrogen Transfer Catalysts: Iridium and ruthenium complexes are widely used in catalysis. nih.gov The development of novel catalysts based on these metals for processes like transfer hydrogenation, which can convert alcohols to other functional groups, is an active area of research. Pyridinyl alcohol ligands can be used to modulate the activity and selectivity of these metal centers. nih.gov

Novel Reagents: The reaction of alcohols with certain ruthenium complexes containing pyridyl-based ligands can lead to the formation of novel ruthenium(IV) hydrido(alkoxo) derivatives. acs.org These compounds result from the formal oxidative addition of the alcohol's O-H bond to the metal center and represent a class of unique chemical reagents with potential applications in further synthetic transformations. acs.org

Table 3: Catalytic Applications of Metal Complexes Derived from Pyridinyl Alcohols

Metal-Ligand SystemReaction TypeKey FindingReference
Chiral Mo(VI) ComplexEpoxidationAchieved up to 80% enantiomeric excess (ee). mdpi.com
Oxovanadium(IV) ComplexAutoxidationShowed catalytic activity for the oxidation of 1-octene. mdpi.com
Ruthenium(II) ComplexO-H Bond ActivationFormation of novel Ru(IV) hydrido(alkoxo) reagents. acs.org
Iridium/Ruthenium ComplexesTransfer Hydrogenation / C-C CouplingDirect conversion of alcohols to higher, value-added products. nih.gov
Cobalt(II) / Chiral Phosphoric AcidAsymmetric SpirocyclizationSynthesis of biologically important chiral spiro-γ-lactams. nih.gov

Future Research Trajectories and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

While syntheses for related chloropyridine propanol (B110389) structures exist, future research must prioritize the development of more efficient, cost-effective, and environmentally benign methods for producing 1-(3-Chloropyridin-4-yl)propan-2-ol. Current approaches often rely on multi-step processes that may involve harsh reagents or produce significant waste.

Future synthetic strategies could focus on:

Catalytic Asymmetric Synthesis: Developing novel catalysts to enable the direct and stereoselective synthesis of specific enantiomers of the compound. This is crucial as different enantiomers often exhibit distinct biological activities.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enhance reaction efficiency, improve safety, and allow for easier scalability.

Biocatalysis: Employing enzymes or whole-cell systems to catalyze key steps could offer high selectivity under mild conditions, significantly improving the sustainability of the synthesis.

C-H Activation: Investigating direct C-H functionalization of simpler pyridine (B92270) precursors to build the propanol side chain would represent a more atom-economical approach, reducing the number of synthetic steps required.

Exploration of Novel Biological Targets and Mechanistic Pathways

Pyridine derivatives are well-established pharmacophores found in numerous approved drugs. The specific structure of this compound makes it a compelling candidate for drug discovery programs. Pyridine derivatives are known for a wide range of biological activities, and this compound serves as a valuable intermediate in creating new pharmaceuticals. evitachem.com

Future research should systematically explore its interaction with various biological targets. Studies on related chloropyridine structures have shown potential for modulating enzyme activity and receptor binding, often facilitated by hydrogen bonding from the hydroxyl group. smolecule.com A key opportunity lies in investigating this compound and its derivatives against targets implicated in:

Oncology: Screening against various kinases, a class of enzymes often dysregulated in cancer.

Neuroscience: Evaluating its potential as an antagonist for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain and inflammation pathways. researchgate.net

Infectious Diseases: Assessing its activity against bacterial or viral targets, an area where novel heterocyclic compounds are urgently needed. nih.gov The chlorinated pyridine moiety can enhance electrophilicity, potentially allowing it to interact with biological molecules through nucleophilic attack. evitachem.com

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. By leveraging in silico methods, researchers can predict properties and guide experimental work, saving time and resources.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish correlations between the 3D structure of derivatives and their biological activity. researchgate.net

Molecular Docking: Simulating the binding of this compound derivatives into the active sites of specific proteins can help elucidate interaction modes and predict binding affinity. This is crucial for understanding how the molecule interacts with targets like enzymes or receptors. researchgate.net

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives early in the design phase can help filter out candidates with unfavorable properties. researchgate.net

Quantum Chemical Calculations: Methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions that stabilize the compound in its solid state or when bound to a biological target. researchgate.net

Integration with High-Throughput Screening for Discovery of New Chemical Entities

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. nih.gov Incorporating this compound and a library of its derivatives into HTS campaigns is a critical step toward discovering novel applications.

Future opportunities in this area include:

Building Diverse Chemical Libraries: Using the compound as a starting scaffold to generate a diverse library of related molecules with variations in the pyridine ring substitutions or modifications of the propanol side chain.

Cell-Based and Target-Based Screening: Employing both whole-cell assays, which can identify compounds with intrinsic activity, and specific molecular target-based assays to find inhibitors of key enzymes like proteases or kinases. nih.gov

Automated Synthesis and Screening: Combining automated synthesis platforms with HTS allows for the rapid creation and evaluation of new chemical entities, accelerating the discovery cycle. sigmaaldrich.com

Expanding Applications in Materials Science and Industrial Chemistry

Beyond its potential in life sciences, the unique electronic and structural properties of this compound make it an interesting building block for new materials. The presence of the electron-deficient pyridine ring and the polar alcohol group can be exploited to create functional materials.

Future research could explore its use in:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or other electronic materials where its structure could influence charge transport or luminescent properties. Related pyridine structures are noted for their potential in materials with specific electronic characteristics. evitachem.com

Functional Polymers: Incorporating the molecule as a monomer into polymers could impart specific properties, such as thermal stability, altered solubility, or the ability to coordinate with metal ions.

Agrochemicals: The compound serves as an intermediate in the synthesis of agrochemicals like pesticides and herbicides due to the biological activity associated with the chloropyridine scaffold. evitachem.com Further derivatization could lead to new, more effective, or safer agrochemical products.

Understanding Complex Reactivity and Physical Chemical Behavior at the Molecular Level

A fundamental understanding of the physicochemical properties and reactivity of this compound is essential for all its potential applications. A physical property is a characteristic of matter, like melting point or density, that is not associated with a change in its chemical composition, while a chemical property describes its potential to undergo a chemical change, such as reactivity or flammability. bccampus.capearson.com

Future work should focus on a detailed characterization of:

Reactivity Profiling: Systematically studying the reactivity of both the chloropyridine ring (e.g., susceptibility to nucleophilic substitution) and the secondary alcohol (e.g., oxidation or esterification). The ketone precursor, for example, can be reduced to a secondary alcohol, and the chlorine atom can be replaced by nucleophiles. evitachem.com

Solid-State Characterization: Investigating the crystalline forms (polymorphs) of the compound, as different crystal structures can affect physical properties like solubility and stability.

Intermolecular Interactions: Using advanced analytical techniques and computational modeling to study the nature and strength of hydrogen bonding and other non-covalent interactions that govern the compound's behavior in different environments. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloropyridin-4-yl)propan-2-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a 3-chloropyridine derivative with a propan-2-ol precursor. Key steps include:

  • Catalyst Selection: Lewis acids (e.g., AlCl₃ or BF₃) are effective for facilitating nucleophilic substitution or Friedel-Crafts-type reactions, as seen in analogous chloropyridine syntheses .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates, while inert atmospheres prevent oxidation of intermediates.
  • Temperature Control: Reactions are often conducted at 60–80°C to balance kinetic efficiency and side-product minimization.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity. Yield optimization can be achieved via Design of Experiments (DoE) to test variables like catalyst loading and stoichiometry .

(Basic)

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the chloropyridine ring (aromatic protons at δ 7.5–8.5 ppm) and propan-2-ol moiety (hydroxyl proton at δ 1.5–2.5 ppm, split by coupling with adjacent CH groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 186.0583 for C₈H₁₀ClNO) and fragments indicative of Cl loss.
  • HPLC Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities.
  • X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction resolves stereoelectronic effects of the chloropyridine ring .

(Advanced)

Q. How can researchers resolve contradictions in reported catalytic systems for synthesizing chloropyridine derivatives like this compound?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., AlCl₃ vs. BF₃) arise from reaction-specific factors:

  • Mechanistic Studies: Use kinetic isotope effects (KIEs) or in-situ IR spectroscopy to identify rate-determining steps (e.g., Cl⁻ leaving group stability).
  • Side-Reaction Analysis: GC-MS or LC-MS monitors byproducts (e.g., dechlorinated species or dimerization products) under varying conditions .
  • Computational Modeling: Density Functional Theory (DFT) calculates activation energies for different catalysts, guiding empirical validation .
  • Reproducibility Checks: Standardize solvent purity, moisture levels, and catalyst pre-treatment to isolate variables.

(Advanced)

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in drug discovery?

Methodological Answer:

  • Analog Design: Synthesize derivatives with modifications to the chloropyridine ring (e.g., fluoro or methyl substituents) or propan-2-ol chain (e.g., branching or hydroxyl protection). Compare bioactivity in assays .
  • Targeted Assays: Test analogs against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
  • Computational Docking: Molecular dynamics simulations predict binding modes, prioritizing analogs with optimized steric and electronic complementarity .
  • Metabolic Profiling: Incubate compounds with liver microsomes to assess stability and identify metabolic soft spots (e.g., hydroxyl oxidation) .

(Advanced)

Q. What experimental approaches elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • Radiolabeling: Synthesize ¹⁴C-labeled compound to track metabolic fate via scintillation counting in urine, feces, and plasma .
  • LC-MS/MS Metabolomics: Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites using fragmentation patterns and database matching .
  • Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant metabolic enzymes.
  • In Vitro Models: Use hepatocyte cultures or recombinant enzymes to validate metabolic steps and interspecies differences .

(Advanced)

Q. How can researchers design experiments to assess the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Nucleophile Screening: Test reactivity with amines, thiols, or alkoxides under controlled pH and temperature. Monitor progress via TLC or inline FTIR .
  • Kinetic Studies: Use pseudo-first-order conditions to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Arrhenius plots.
  • Leaving Group Analysis: Compare reactivity with other pyridine derivatives (e.g., 3-fluoropyridin-4-yl analogs) to assess Cl⁻ leaving group efficacy .
  • Solvent Effects: Test reactions in DMSO (polar aprotic) vs. ethanol (protic) to evaluate solvolysis pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.